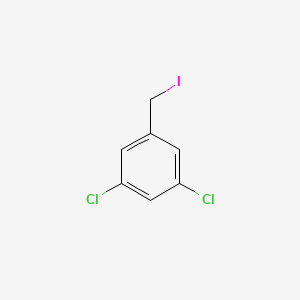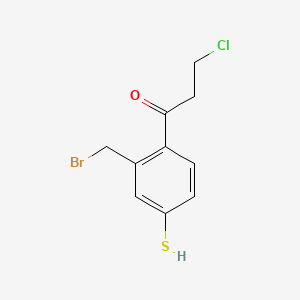
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane and reagents like sodium bromide and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides .
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving thiol groups.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one involves its ability to form covalent bonds with nucleophiles. The bromomethyl group can react with nucleophilic sites on biological molecules, potentially altering their function. The mercapto group can participate in redox reactions, influencing cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in having a bromomethyl group but differs in the rest of the structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety.
Uniqueness
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-5-8(14)1-2-9(7)10(13)3-4-12/h1-2,5,14H,3-4,6H2 |
Clave InChI |
KPGSCOWWZWFPSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)CBr)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
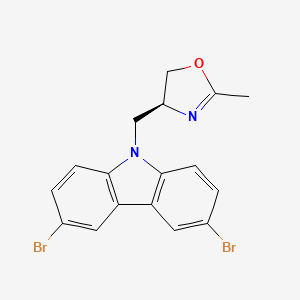
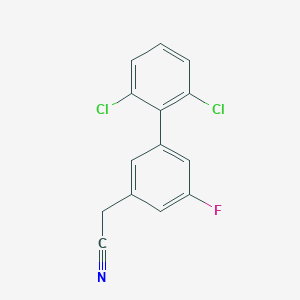
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)



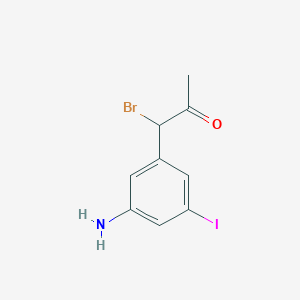
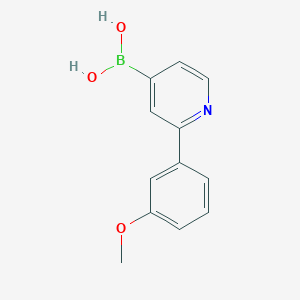
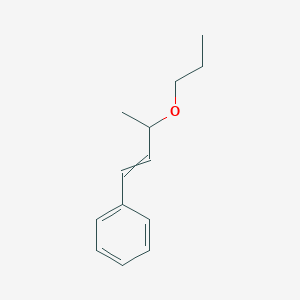
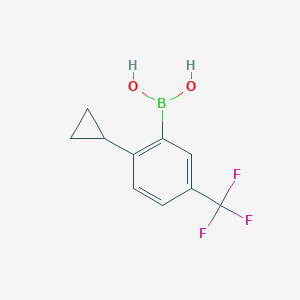
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
